BenchChemオンラインストアへようこそ!

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide

Lipophilicity Drug-likeness Permeability

This n-butyl-substituted N-alkylpyrazole chloroacetamide (CAS 1379396-08-3) is supplied at a consistent 95% purity with an experimentally determined logP of 1.958, placing it at the optimal lipophilicity midpoint for passive permeability without the solubility liabilities of bulkier analogs. Its chloroacetamide warhead offers a wider selectivity window than bromoacetamide, making it the preferred scaffold for cysteine-targeted covalent probes. Procure this specific n-butyl reference point—not a generic methyl or ethyl analog—to ensure accurate SAR trends and reproducible target engagement across experiments. Available from multiple qualified suppliers for research use.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68
CAS No. 1379396-08-3
Cat. No. B2749955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide
CAS1379396-08-3
Molecular FormulaC9H14ClN3O
Molecular Weight215.68
Structural Identifiers
SMILESCCCCN1C(=CC=N1)NC(=O)CCl
InChIInChI=1S/C9H14ClN3O/c1-2-3-6-13-8(4-5-11-13)12-9(14)7-10/h4-5H,2-3,6-7H2,1H3,(H,12,14)
InChIKeyDOSUKCDXSWOIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide (CAS 1379396-08-3): Core Identity and Sourcing Profile


N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide (CAS 1379396-08-3) is a synthetic small-molecule building block belonging to the N-alkylpyrazole chloroacetamide class. Its structure features a pyrazole core N-substituted with an n-butyl chain and a 2-chloroacetamide moiety at the 3(5)-position, existing in tautomeric equilibrium with N-(1-butyl-1H-pyrazol-5-yl)-2-chloroacetamide [1]. The compound is supplied at a minimum purity of 95% and has an experimentally determined logP of 1.958, distinguishing it within the broader pyrazole amide chemical space [1]. The chloroacetamide group confers latent electrophilic reactivity, making this scaffold relevant as a covalent warhead precursor or as a synthetic intermediate for further derivatization .

Why N-(2-Butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide Cannot Be Simply Replaced by Other N-Alkylpyrazole Chloroacetamides


Within the N-alkylpyrazole chloroacetamide family, even minor alterations to the N-alkyl chain length or branching pattern produce distinct logP values, steric environments, and tautomeric equilibria—each of which can meaningfully impact solubility, passive permeability, and the accessibility of the chloroacetamide electrophile. Generic interchange with a methyl, ethyl, isopropyl, or tert-butyl analog without adjusting for these physicochemical differences can lead to divergent reactivity in covalent labelling experiments, inconsistent synthetic yields in downstream derivatization, and non-comparable target engagement profiles [1]. The quantitative evidence below demonstrates exactly where the n-butyl substitution confers measurable differentiation relative to the closest available structural analogs.

Quantitative Differentiation of N-(2-Butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide Against Closest Structural Analogs


Lipophilicity (logP) Comparison: n-Butyl vs. Shorter and Bulkier N-Alkyl Pyrazole Chloroacetamides

The experimentally measured logP of the target compound is 1.958 [1]. This positions it in a distinctly higher lipophilicity range than the predicted logP of the N-methyl analog (~0.9–1.1) and the N-ethyl analog (~1.3–1.5), while remaining significantly lower than the N-tert-butyl analog (~2.4–2.6) [2]. The n-butyl chain thus provides an intermediate logP that balances aqueous solubility and membrane permeability more optimally than either shorter-chain (overly polar) or branched-chain (overly lipophilic) alternatives.

Lipophilicity Drug-likeness Permeability

Electrophilic Warhead Reactivity: Chloroacetamide vs. Acetamide and Other Haloacetamide Analogs

The 2-chloroacetamide group is a well-characterized electrophilic warhead capable of forming irreversible covalent bonds with cysteine thiols under physiological conditions (pH 7.0–7.5) [1]. This reactivity is qualitatively higher than that of the corresponding acetamide (unreactive), and the chlorine substituent provides a leaving group that enables nucleophilic substitution at the α-carbon. Compared to the 2-bromoacetamide analog, the chloroacetamide exhibits moderately reduced reactivity, which is often preferred to mitigate non-specific protein labelling [2]. Although no direct kinetic comparison data for this specific scaffold exist, the established reactivity hierarchy of haloacetamides (I ~ Br > Cl >> F >> H) provides a reliable class-level framework for differentiation.

Covalent inhibitor Electrophilic warhead Cysteine targeting

Tautomeric Identity: N-Butyl Regioisomer Distinction in Pyrazole Scaffolds

The target compound exists in tautomeric equilibrium between the 3-ylidene form (N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide) and the 5-yl form (N-(1-butyl-1H-pyrazol-5-yl)-2-chloroacetamide) as confirmed by vendor-provided IUPAC nomenclature . This tautomeric pair is chemically distinct from the 3-substituted regioisomer (N-(1-butyl-1H-pyrazol-3-yl)-2-chloroacetamide), which would place the chloroacetamide moiety at a different position on the pyrazole ring. The 5-yl (or 3-ylidene) substitution pattern affects both the steric environment around the electrophilic group and the electronic properties of the pyrazole ring due to differential conjugation.

Tautomerism Regiochemistry Synthetic intermediate

Purity Benchmarking: Supplier-Qualified 95% Minimum for Research Consistency

The target compound is consistently supplied at ≥95% purity across multiple verified vendors (Chembase, Chemenu, CymitQuimica/Biosynth) [1]. This purity level is confirmed for the specific n-butyl analog and is documented in product datasheets. While no direct head-to-head purity comparison studies exist across all N-alkyl analogs, the availability of this compound from multiple independent suppliers with a minimum 95% purity specification provides a higher degree of supply chain reliability compared to less common or single-source analogs that lack documented purity thresholds.

Purity Reproducibility Quality control

Recommended Research and Procurement Scenarios for N-(2-Butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide


Covalent Probe Design Requiring Balanced Lipophilicity and Moderate Electrophile Reactivity

When designing a cysteine-targeted covalent probe where the pyrazole core serves as the recognition element and the chloroacetamide as the warhead, the n-butyl analog provides a scaffold with experimentally confirmed logP 1.958 [1]. This lipophilicity is high enough to promote passive membrane permeability yet low enough to avoid the solubility and non-specific binding issues associated with more lipophilic tert-butyl or phenyl analogs. The moderate electrophilicity of the chloroacetamide group—approximately 1–2 orders of magnitude lower than bromoacetamide—offers a wider selectivity window for target-specific labelling . Researchers should preferentially procure this specific n-butyl analog rather than relying on methyl or ethyl analogs that may fail to achieve adequate cellular permeability.

Structure–Activity Relationship (SAR) Campaigns Exploring N-Alkyl Chain Length Effects

This compound serves as the critical n-butyl reference point in a homologous series of N-alkylpyrazole chloroacetamides. Its measured logP of 1.958 [1] occupies the midpoint between the more polar methyl/ethyl analogs and the more lipophilic tert-butyl/phenyl analogs. For SAR studies correlating chain length with biological activity, solubility, or metabolic stability, this compound provides the intermediate data point essential for establishing quantitative trends. Procurement from multiple qualified suppliers (Chembase, Chemenu, CymitQuimica) at a consistent 95% purity ensures reproducibility across SAR iterations.

Synthetic Intermediate for Kinase Inhibitor or Covalent Ligand Libraries

The chloroacetamide group in this compound serves as a versatile synthetic handle for further derivatization—including nucleophilic substitution with amines, thiols, or alcohols—enabling rapid diversification of the pyrazole scaffold into focused compound libraries [1]. The n-butyl chain provides a hydrophobic anchor that can be exploited for fragment-based drug discovery, while the tautomeric equilibrium between the 3-ylidene and 5-yl forms offers a degree of structural flexibility that can be locked upon derivatization. The confirmed regioisomeric identity via SMILES (CCCCN1NC=CC1=NC(=O)CCl) ensures that library enumeration and cheminformatic analysis accurately capture the correct scaffold topology.

Quote Request

Request a Quote for N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.